molecular formula C15H15N5O B12179654 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12179654
M. Wt: 281.31 g/mol
InChI Key: JOUOUUCYFDSRTF-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a cyclopropyl group, and an indole moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the indole moiety. The final step often involves the coupling of the triazole derivative with the indole carboxamide under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
  • 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Uniqueness

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide stands out due to its unique combination of structural features, including the triazole ring, cyclopropyl group, and indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C15H15N5O/c1-20-8-7-10-11(3-2-4-12(10)20)14(21)17-15-16-13(18-19-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H2,16,17,18,19,21)

InChI Key

JOUOUUCYFDSRTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC(=N3)C4CC4

Origin of Product

United States

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